(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features a complex structure with multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of 1,3-benzoxazole with 5-methylfuran-2-carbaldehyde and 4-methylacetophenone under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Research in this area would involve studying its interactions with biological targets and assessing its efficacy in various biological assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. This includes exploring its mechanism of action, toxicity, and pharmacokinetics to determine its suitability as a drug candidate.
Industry
Industrially, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one may include other benzoxazole derivatives, furan-containing compounds, and chalcone analogs. Examples include:
- 2-(1,3-benzoxazol-2-yl)phenol
- 5-methylfurfural
- 4-methylchalcone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H17NO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17NO3/c1-14-7-10-16(11-8-14)21(24)18(13-17-12-9-15(2)25-17)22-23-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3/b18-13+ |
InChI Key |
DPBMDRCZDULOEI-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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